molecular formula C8H7NaO5S B8626199 Acetic acid 4-sodiosulfophenyl ester

Acetic acid 4-sodiosulfophenyl ester

Cat. No. B8626199
M. Wt: 238.19 g/mol
InChI Key: NWPMTMCXJZTLSO-UHFFFAOYSA-M
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Patent
US07910612B2

Procedure details

42.9 g 4-Acetoxy-benzenesulfonic acid sodium salt were suspended in 135 ml thionyl chloride. Then 0.5 ml dimethylformamide were added. The reaction mixture was heated under reflux for one hour. The cooled reaction mixture was evaporated in vacuo. The residue was coevaporated with 600 ml toluene twice. The residue was suspended in 500 ml dichloromethane and stirred at room temperature for thirty minutes. The suspension was filtered and the filtrate reduced in vacuo to one fifth of its volume. To this stirred solution 400 ml n-heptane were added dropwise and acetic acid 4-chlorosulfonyl-phenyl ester precipitated as a white solid. The precipitate was filtered off and dried in vacuo to obtain 40.4 g acetic acid 4-chlorosulfonyl-phenyl ester.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[C:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([O-:15])(=O)=[O:13])=[CH:8][CH:7]=1)(=[O:4])[CH3:3].CN(C)C=O.S(Cl)([Cl:23])=O>>[Cl:23][S:12]([C:9]1[CH:10]=[CH:11][C:6]([O:5][C:2](=[O:4])[CH3:3])=[CH:7][CH:8]=1)(=[O:15])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
42.9 g
Type
reactant
Smiles
[Na+].C(C)(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
135 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
ADDITION
Type
ADDITION
Details
To this stirred solution 400 ml n-heptane were added dropwise
CUSTOM
Type
CUSTOM
Details
acetic acid 4-chlorosulfonyl-phenyl ester precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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